![molecular formula C15H21NO3S B1492416 tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate CAS No. 2290726-74-6](/img/structure/B1492416.png)
tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl pyrrolidine carboxylates are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The tert-butyl group and the carboxylate group are attached to the pyrrolidine ring. These compounds can have various substituents, such as hydroxy and phenylsulfanyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a tert-butyl carboxylate . The exact method can vary depending on the specific substituents on the pyrrolidine ring.Molecular Structure Analysis
The molecular structure of these compounds includes a pyrrolidine ring, which is a type of heterocycle. The tert-butyl group is a bulky alkyl group, and the carboxylate group is a polar functional group. The hydroxy and phenylsulfanyl groups can also influence the properties of the molecule .Chemical Reactions Analysis
The chemical reactions of these compounds can be quite diverse, depending on the specific substituents. The pyrrolidine ring can undergo various transformations, and the functional groups can participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by factors such as the size and shape of the molecule, the polarity of the functional groups, and the presence of any chiral centers .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its tert-butyl group can be deprotected under acidic conditions, revealing a free carboxylate that can be used for further reactions. The phenylsulfanyl group can act as a directing group or be transformed into other functional groups, enhancing the molecule’s utility in complex molecule construction .
Medicinal Chemistry
In medicinal chemistry, the compound’s chiral centers at the 3R and 4R positions make it a valuable chiral building block for the synthesis of bioactive molecules. Its incorporation into larger molecules can lead to the development of new pharmaceuticals with potential enantioselective activities .
Peptide Synthesis
The tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate can be used in peptide synthesis. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be removed post-peptide formation, ensuring the integrity of the peptide chain during synthesis .
Material Science
In material science, the compound’s structural motif can be incorporated into polymers or small molecules that form part of novel materials. Its unique structure could influence the physical properties of these materials, such as elasticity, rigidity, or optical activity .
Catalysis
The compound may find applications in catalysis, particularly in asymmetric synthesis. Its chiral centers could be used to induce chirality in catalytic sites, which is crucial for producing enantiomerically pure substances in chemical reactions .
Bioconjugation
For bioconjugation applications, the compound’s functional groups can be used to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of biosensors or drug delivery systems .
Environmental Chemistry
In environmental chemistry, the phenylsulfanyl group can be used to bind heavy metals, aiding in the removal of these toxic substances from the environment or in the study of their transport and fate in ecological systems .
Analytical Chemistry
Lastly, in analytical chemistry, the compound could be used as a standard or reagent in chiral chromatography to help distinguish between enantiomers of other compounds, which is essential for the quality control of pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-phenylsulfanylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-15(2,3)19-14(18)16-9-12(17)13(10-16)20-11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBQTJRAXDQCRV-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-hydroxy-4-(phenylsulfanyl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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